

Application Notes: Synthesis of 4-Methoxy-3,5-dimethylaniline Hydrochloride

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCl

Cat. No.: B1357400

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Introduction 4-Methoxy-3,5-dimethylaniline, also known as 4-amino-2,6-dimethylanisole, is an aromatic amine derivative.[1] Compounds of this class serve as important intermediates and building blocks in organic synthesis.[2][3] Aniline derivatives are widely utilized in the manufacturing of dyes, pigments, and pharmaceuticals.[2][3][4][5] The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents, facilitating its use in subsequent reactions or formulations.

This document provides a detailed protocol for a two-step synthesis of **4-Methoxy-3,5-dimethylaniline HCl**, starting from 3,5-dimethylanisole. The protocol involves the nitration of the anisole ring followed by the reduction of the nitro group to an amine, and subsequent conversion to its hydrochloride salt.

Chemical Properties

Property	Value
Molecular Formula	C₉H₁₃NO (Free Base)
Molar Mass	151.21 g/mol (Free Base)[1]
CAS Number	39785-37-0 (Free Base)[1]
Molecular Formula	C ₉ H ₁₄ ClNO (HCl Salt)

| CAS Number | 158400-44-3 (HCl Salt)[6] |

Experimental Protocols

This synthesis is performed in two primary stages:

- Stage 1: Nitration of 3,5-dimethylanisole to produce 4-methoxy-1,3-dimethyl-2-nitrobenzene.
- Stage 2: Reduction of the nitro intermediate to 4-methoxy-3,5-dimethylaniline, followed by conversion to the hydrochloride salt.

Stage 1: Synthesis of 4-Methoxy-1,3-dimethyl-2-nitrobenzene

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity
3,5-Dimethylanisole	C₉H₁₂O	136.19	10.0 g (73.4 mmol)
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	100 mL
Fuming Nitric Acid	HNO ₃	63.01	6.0 mL (~143 mmol)
Dichloromethane	CH ₂ Cl ₂	84.93	For extraction
Saturated NaHCO ₃	NaHCO ₃	84.01	For washing

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |

Procedure

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylanisole (10.0 g) in acetic anhydride (100 mL).
- Cool the mixture to 0 °C in an ice-water bath.
- Slowly add fuming nitric acid (6.0 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

- After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1 hour.
- Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.
- Extract the aqueous mixture with dichloromethane (3 x 75 mL).
- Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) until the effervescence ceases.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-methoxy-1,3-dimethyl-2-nitrobenzene, as a yellow oil or solid.
- The crude product can be purified by column chromatography on silica gel if necessary.

Stage 2: Synthesis of 4-Methoxy-3,5-dimethylaniline HCl

This stage involves the reduction of the nitro group, a common method for synthesizing anilines from nitroaromatic compounds.^[7]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity
4-Methoxy-1,3-dimethyl-2-nitrobenzene	C ₉ H ₁₁ NO ₃	181.19	10.0 g (55.2 mmol)
Tin(II) Chloride Dihydrate	SnCl ₂ ·2H ₂ O	225.65	62.2 g (276 mmol)
Ethanol	C ₂ H ₅ OH	46.07	200 mL
2M Sodium Hydroxide	NaOH	40.00	For basification
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	For extraction

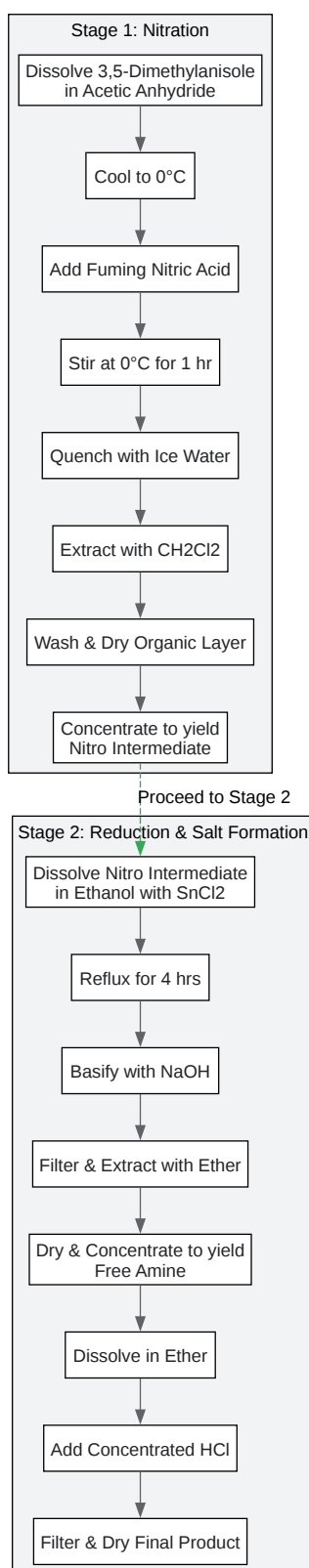
| Concentrated HCl | HCl | 36.46 | For salt formation |

Procedure

- To a solution of the nitro intermediate (10.0 g, 55.2 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (62.2 g, 276 mmol).^[7]
- Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Carefully add 2M sodium hydroxide (NaOH) solution to basify the mixture to a pH > 10. A thick precipitate of tin salts will form.
- Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with diethyl ether.
- Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free amine, 4-methoxy-3,5-dimethylaniline.
- Dissolve the crude amine in 100 mL of diethyl ether and cool in an ice bath.
- Slowly add concentrated HCl dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, **4-Methoxy-3,5-dimethylaniline HCl**.

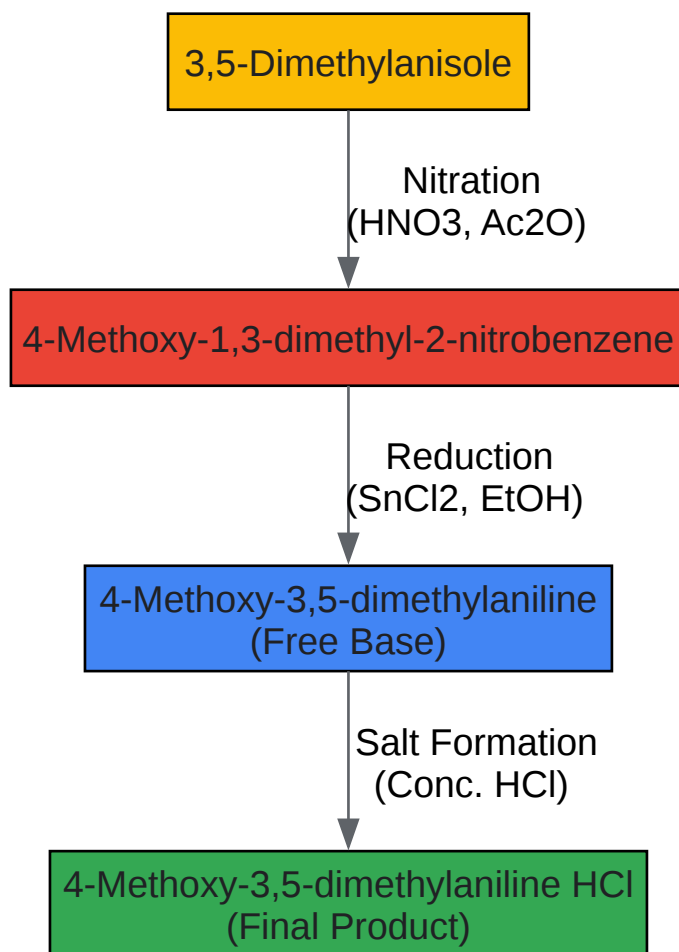
Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.



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Caption: Experimental workflow for the synthesis of **4-Methoxy-3,5-dimethylaniline HCl**.



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Caption: Chemical pathway from starting material to the final hydrochloride salt.

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